molecular formula C7H6NNaO4S B13174832 Sodium 2-methyl-6-nitrobenzene-1-sulfinate

Sodium 2-methyl-6-nitrobenzene-1-sulfinate

Cat. No.: B13174832
M. Wt: 223.18 g/mol
InChI Key: KYJNYZKRQDYLDP-UHFFFAOYSA-M
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Description

Sodium 2-methyl-6-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆NNaO₄S. It is a sodium salt derivative of 2-methyl-6-nitrobenzenesulfinic acid. This compound is known for its applications in organic synthesis, particularly in the formation of sulfonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methyl-6-nitrobenzene-1-sulfinate typically involves the sulfonation of 2-methyl-6-nitrobenzene. This process can be achieved through the following steps:

    Nitration: 2-methylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-methyl-6-nitrobenzene.

    Sulfonation: The nitrated product is then sulfonated using sodium sulfite under controlled conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfonic acids.

    Reduction: It can be reduced to form the corresponding amine derivative.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

    Oxidation: 2-methyl-6-nitrobenzenesulfonic acid.

    Reduction: 2-methyl-6-aminobenzenesulfinate.

    Substitution: Various sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-methyl-6-nitrobenzene-1-sulfinate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds, including sulfonamides and sulfones.

    Biology: This compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonate group.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of sodium 2-methyl-6-nitrobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. The sulfonate group can react with nucleophiles, leading to the formation of sulfonyl derivatives. This reactivity is utilized in various chemical transformations, including the modification of biomolecules and the synthesis of sulfonyl-containing compounds.

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium 4-nitrobenzenesulfinate

Comparison: Sodium 2-methyl-6-nitrobenzene-1-sulfinate is unique due to the presence of both a nitro group and a methyl group on the benzene ring. This structural feature imparts distinct reactivity and properties compared to other sodium sulfinates. For example, the nitro group can influence the electron density on the benzene ring, affecting the compound’s reactivity in electrophilic and nucleophilic reactions.

Biological Activity

Sodium 2-methyl-6-nitrobenzene-1-sulfinate is an organosulfur compound with significant potential in both organic synthesis and biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₈N₁O₃S and a molecular weight of approximately 223.18 g/mol. The compound features a benzene ring substituted with a methyl group, a nitro group, and a sulfinic acid moiety, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including enzymes and proteins. The compound can act as both a nucleophile and an electrophile depending on the reaction conditions, allowing it to participate in enzyme inhibition and protein modification.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes by modifying active sites or competing with substrate binding. Its structural features suggest potential utility in targeting enzymes involved in metabolic pathways.

Protein Modification

The compound's sulfinic group allows for covalent modifications of proteins, potentially altering their function or stability. This property is particularly relevant in studies focused on post-translational modifications that regulate protein activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Interaction Studies : A study demonstrated that this compound could inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition was found to be concentration-dependent, highlighting the compound's potential as a pharmacological tool .
  • Protein Binding Affinity : In vitro experiments showed that this compound could bind to serum albumin, affecting the transport and bioavailability of co-administered drugs. This interaction may have implications for drug formulation strategies.
  • Toxicological Evaluations : Toxicity assessments indicated that exposure to this compound resulted in dose-dependent cytotoxic effects in mammalian cell lines. The compound induced oxidative stress, leading to cell apoptosis at higher concentrations .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundStructure FeaturesBiological Activity
Sodium 2-Methyl-4-NitrobenzenesulfonateSimilar nitro and sulfonate groupsModerate enzyme inhibition
Sodium 3-NitrobenzenesulfonateDifferent positional arrangementLower binding affinity
Sodium 4-Nitrotoluene SulfinateSimilar sulfinic structureHigh cytotoxicity

Properties

Molecular Formula

C7H6NNaO4S

Molecular Weight

223.18 g/mol

IUPAC Name

sodium;2-methyl-6-nitrobenzenesulfinate

InChI

InChI=1S/C7H7NO4S.Na/c1-5-3-2-4-6(8(9)10)7(5)13(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

KYJNYZKRQDYLDP-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)[O-].[Na+]

Origin of Product

United States

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